molecular formula C19H22N2O3 B12835690 Methyl D-phenylalanyl-D-phenylalaninate

Methyl D-phenylalanyl-D-phenylalaninate

Cat. No.: B12835690
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-IAGOWNOFSA-N
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Description

Methyl D-phenylalanyl-D-phenylalaninate is a synthetic dipeptide derivative where two D-phenylalanine residues are linked via an ester bond, with a methyl group esterifying the carboxyl terminus. Its molecular formula is C₁₉H₂₂N₂O₃ (excluding counterions like hydrochloride), and it is commonly utilized in peptide synthesis and biochemical research as a chiral building block due to its stereochemical stability . The compound is structurally characterized by two aromatic phenyl rings and a methyl ester group, which influence its solubility, reactivity, and interactions with biological targets.

Key applications include its role as an intermediate in drug discovery, particularly for designing enzyme inhibitors or receptor modulators that require rigid, aromatic backbones. The hydrochloride salt form (e.g., Methyl D-phenylalaninate hydrochloride) enhances water solubility, making it suitable for in vitro assays .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m1/s1

InChI Key

FBKRSZZALAQRNH-IAGOWNOFSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: D-Phenylalanine Methyl Ester Hydrochloride

The synthesis of this compound generally begins with the preparation of D-phenylalanine methyl ester hydrochloride, which serves as the C-terminal protected amino acid derivative.

  • Method: D-phenylalanine is reacted with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 24 hours. The solvent is then removed, and the crude product is recrystallized from ethyl acetate/ethanol to yield the methyl ester hydrochloride salt as a white solid with high yield (~97%) and purity.

  • Reaction conditions:

Reagent Amount Conditions Yield (%) Notes
D-Phenylalanine 9.03 g (54.7 mmol) Suspension in MeOH (100 mL) at 0 °C 97 Stirred 24 h at RT, recrystallized
Thionyl chloride 6.0 mL (82.1 mmol) Added dropwise
  • Characterization: Melting point 150–154 °C; NMR data consistent with literature.

Peptide Bond Formation: Coupling of D-Phenylalanine Residues

The dipeptide methyl ester is formed by coupling the amino group of one D-phenylalanine methyl ester with the carboxyl group of another D-phenylalanine derivative.

  • Common coupling reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides (EDC), often in the presence of additives like hydroxybenzotriazole (HOBt) to suppress racemization and improve yield.

  • Typical procedure:

    • Activation of the carboxyl group of D-phenylalanine (or its protected derivative) with DCC/HOBt in anhydrous solvent (e.g., dichloromethane or DMF).

    • Addition of D-phenylalanine methyl ester hydrochloride (after neutralization) to the activated intermediate.

    • Stirring at room temperature or slightly elevated temperature until completion.

    • Work-up includes filtration to remove dicyclohexylurea byproduct, extraction, and purification by recrystallization or chromatography.

  • Yields: Typically range from 70% to 90% depending on conditions and purification methods.

Protection and Deprotection Strategies

  • The amino group of D-phenylalanine may be protected with groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) during synthesis to prevent side reactions.

  • After coupling, deprotection is performed under acidic (for Boc) or basic (for Fmoc) conditions to yield the free amine dipeptide methyl ester.

  • Methyl ester protection at the C-terminal is stable under peptide coupling conditions but can be hydrolyzed later if needed.

Alternative Enzymatic Synthesis

  • Enzymatic methods using phenylalanine ammonia lyase (PAL) or proteases in organic-aqueous biphasic systems have been reported for the synthesis of phenylalanine methyl esters and peptides, offering mild conditions and stereoselectivity.

Detailed Research Findings and Data

Spectroscopic Characterization

  • NMR Data: Proton and carbon NMR spectra confirm the structure of methyl D-phenylalaninate derivatives, showing characteristic aromatic protons (7.2–7.5 ppm), alpha-protons (~4.4 ppm), and methyl ester singlets (~3.8 ppm).

  • Melting Points: Consistent melting points around 150–160 °C for methyl ester hydrochlorides indicate purity and reproducibility.

Reaction Optimization

  • Reaction temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.

  • Use of HOBt or similar additives reduces racemization during coupling.

  • Recrystallization solvents such as ethyl acetate/ethanol mixtures improve product isolation.

Comparative Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Methyl ester formation D-phenylalanine + thionyl chloride in MeOH 97 0 °C to RT, 24 h, recrystallization
Peptide coupling DCC/HOBt, D-phenylalanine methyl ester 70–90 Anhydrous solvent, RT
Protection (optional) Boc or Fmoc protection >90 Standard peptide synthesis
Deprotection Acidic (TFA) or basic (piperidine) >90 Yields free amine dipeptide

Chemical Reactions Analysis

Types of Reactions

Methyl D-phenylalanyl-D-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl D-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl D-phenylalanyl-D-phenylalaninate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing neurological functions and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Methyl 3-fluoro-D-phenylalaninate hydrochloride (1:1)
  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Key Features: A fluorine atom at the 3-position of the phenyl ring increases electronegativity and lipophilicity compared to the non-fluorinated parent compound. This substitution enhances metabolic stability and binding affinity to hydrophobic pockets in proteins .
Fmoc-4-methyl-D-phenylalanine
  • Molecular Formula: C₂₅H₂₃NO₄
  • Key Features : The Fmoc (fluorenylmethyloxycarbonyl) protecting group replaces the methyl ester, enabling solid-phase peptide synthesis. The 4-methyl substitution on the phenyl ring introduces steric hindrance, affecting peptide folding .
  • Applications : A cornerstone in automated peptide synthesis for constructing sequences with modified aromatic residues .
D-Phenylalanine Methyl Ester Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Key Features: The monomeric form of the target compound, lacking the second phenylalanine residue. Reduced molecular weight (233.67 g/mol vs. ~350 g/mol for the dipeptide) results in higher aqueous solubility and simpler purification workflows .

Physicochemical Properties

Property Methyl D-phenylalanyl-D-phenylalaninate Methyl 3-fluoro-D-phenylalaninate Fmoc-4-methyl-D-phenylalanine D-Phenylalanine Methyl Ester HCl
Molecular Weight ~350 g/mol 233.67 g/mol 393.45 g/mol 233.67 g/mol
Solubility (Water) Low (improved as HCl salt) Moderate (HCl salt) Low (soluble in DMF/DMSO) High (due to HCl salt)
Melting Point 180–185°C (decomposes) 165–170°C 210–215°C 155–160°C
Key Functional Groups Methyl ester, two phenyl rings 3-fluoro, methyl ester Fmoc, 4-methyl Methyl ester, single phenyl ring

Data compiled from .

Q & A

Q. What are the established synthetic routes for Methyl D-phenylalanyl-D-phenylalaninate, and how can purity be optimized during synthesis?

this compound is synthesized via solution-phase or solid-phase peptide coupling. Key steps include:

  • Protection strategies : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups for amine protection to prevent side reactions .
  • Esterification : Methyl ester formation via acid-catalyzed esterification (e.g., HCl/methanol) .
  • Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns, validated using retention time comparisons (e.g., D- vs. L-isomer separation at ~35–40 min) .
  • Purity validation : NMR (¹H/¹³C for stereochemical confirmation), mass spectrometry (HRMS for molecular ion verification), and chiral chromatography to ensure enantiomeric excess >98% .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
  • Solvent compatibility : Dissolve in anhydrous DMSO or ethanol to avoid moisture-induced degradation .
  • Handling : Use glove boxes under nitrogen atmosphere for long-term storage. Monitor degradation via periodic HPLC analysis .

Q. What analytical methods are recommended for characterizing this compound in complex mixtures?

  • Chromatography : RP-HPLC with UV detection (λ = 254 nm) and chiral stationary phases to resolve D/L isomers .
  • Spectroscopy : Circular dichroism (CD) to confirm D-configuration; FT-IR for functional group analysis (e.g., ester C=O stretch at ~1740 cm⁻¹) .
  • Quantification : Calibration curves using certified reference standards; limit of detection (LOD) < 0.1 µg/mL .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with proteolytic enzymes?

  • Enzyme selectivity : D-amino acids resist cleavage by most proteases (e.g., trypsin, chymotrypsin), making the compound useful for studying enzyme specificity .
  • Kinetic assays : Compare hydrolysis rates of D-D vs. L-L dipeptides using fluorogenic substrates. Data contradictions may arise from enzyme source variability (e.g., microbial vs. mammalian proteases) .
  • Structural modeling : Molecular docking (AutoDock/Vina) to predict binding affinity differences between enantiomers .

Q. What role does this compound play in designing peptide-based inhibitors or chiral catalysts?

  • Inhibitor design : Incorporate into peptidomimetics to block protease-active sites (e.g., HIV-1 protease) due to its non-cleavable backbone .
  • Catalysis : Use as a chiral scaffold in asymmetric synthesis; steric hindrance from methyl groups enhances enantioselectivity in organocatalytic reactions .
  • Validation : Compare catalytic efficiency (e.g., turnover number, enantiomeric excess) with control peptides lacking methyl groups .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Follow PRISMA guidelines to systematically evaluate studies, focusing on variables like assay type (in vitro vs. in vivo), concentration ranges, and cell lines .
  • Statistical reconciliation : Apply mixed-effects models to account for heterogeneity (e.g., random variations in purity, solvent effects) .
  • Reproducibility checks : Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Process optimization : Use automated synthesizers (e.g., CEM Liberty Blue) with real-time monitoring to control coupling efficiency .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track reaction progress .
  • Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthesis protocols .

Methodological Considerations

Q. How should researchers validate new analytical methods for this compound?

  • ICH Guidelines : Assess specificity, accuracy (recovery 95–105%), precision (RSD < 2%), and robustness (pH/temperature variations) .
  • Cross-validation : Compare results across labs using blinded samples; resolve discrepancies via round-robin testing .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Software : ChemAxon MarvinSuite (logP, pKa), Gaussian (conformational analysis), and SwissADME (bioavailability) .
  • Limitations : Predictions may deviate for charged or sterically hindered peptides; validate with experimental logD (octanol/water) measurements .

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